molecular formula C18H27N3O3 B1391707 (1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester CAS No. 1228070-71-0

(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No. B1391707
M. Wt: 333.4 g/mol
InChI Key: PHHJQSSIIIXILC-UHFFFAOYSA-N
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Description

(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester (hereafter referred to as “the compound”) is a synthetic compound with a wide range of scientific applications. It is a versatile compound with a number of unique properties that make it suitable for a variety of research and lab experiments.

Scientific Research Applications

Stereochemical Properties and Synthesis

The compound (1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester has been utilized in the field of stereochemistry and synthesis. A study by Natsugari et al. (2006) on the diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones demonstrated the use of similar carbamic acid tert-butyl esters. These compounds were synthesized through acid-catalyzed cyclization and displayed high stereochemical stability, with specific forms being more stable than their isomeric counterparts (Natsugari et al., 2006).

Crystallographic Studies

Kant et al. (2015) conducted synthetic and crystallographic studies on a compound closely related to (1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester. Their research involved characterizing the compound using various spectroscopic techniques and X-ray diffraction studies. The study revealed the non-planar conformation of the molecule, except for the carbazole moiety, and detailed the intermolecular interactions stabilizing the crystal packing (Kant et al., 2015).

Polymerization and Material Science

Research by Sanda et al. (2001) explored the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, including derivatives of carbamic acid tert-butyl ester. This study is significant for material science, offering insights into the polymerization behavior and potential applications in creating new polymers with specific properties (Sanda et al., 2001).

Medicinal Chemistry and Drug Design

In medicinal chemistry, compounds similar to (1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester have been studied for their biological activities. For instance, Hougaard et al. (2009) identified a small molecule related to this compound as an activator of small-conductance Ca2+-activated K+ channels, highlighting its potential in drug design and pharmacological research (Hougaard et al., 2009).

Environmental and Green Chemistry

Li et al. (2006) utilized aqueous phosphoric acid for the deprotection of tert-butyl carbamates, esters, and ethers, emphasizing the mildness of the reaction and its environmental benefits. This research contributes to the field of green chemistry by providing a more environmentally benign method for deprotecting these functional groups (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-[1-(benzylcarbamoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)20-15-9-11-21(12-10-15)16(22)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHJQSSIIIXILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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